Cas no 2138233-98-2 (1-[2-(Trichloromethyl)pyrimidin-5-yl]propan-2-amine)
1-[2-(Trichloromethyl)pyrimidin-5-yl]propan-2-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-790231
- 2138233-98-2
- 1-[2-(trichloromethyl)pyrimidin-5-yl]propan-2-amine
- 1-[2-(Trichloromethyl)pyrimidin-5-yl]propan-2-amine
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- Inchi: 1S/C8H10Cl3N3/c1-5(12)2-6-3-13-7(14-4-6)8(9,10)11/h3-5H,2,12H2,1H3
- InChI Key: YEFZUDBZCPETBL-UHFFFAOYSA-N
- SMILES: ClC(C1=NC=C(C=N1)CC(C)N)(Cl)Cl
Computed Properties
- Exact Mass: 252.994030g/mol
- Monoisotopic Mass: 252.994030g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 51.8Ų
1-[2-(Trichloromethyl)pyrimidin-5-yl]propan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-790231-0.05g |
1-[2-(trichloromethyl)pyrimidin-5-yl]propan-2-amine |
2138233-98-2 | 95% | 0.05g |
$827.0 | 2024-05-22 | |
| Enamine | EN300-790231-0.1g |
1-[2-(trichloromethyl)pyrimidin-5-yl]propan-2-amine |
2138233-98-2 | 95% | 0.1g |
$867.0 | 2024-05-22 | |
| Enamine | EN300-790231-0.25g |
1-[2-(trichloromethyl)pyrimidin-5-yl]propan-2-amine |
2138233-98-2 | 95% | 0.25g |
$906.0 | 2024-05-22 | |
| Enamine | EN300-790231-0.5g |
1-[2-(trichloromethyl)pyrimidin-5-yl]propan-2-amine |
2138233-98-2 | 95% | 0.5g |
$946.0 | 2024-05-22 | |
| Enamine | EN300-790231-2.5g |
1-[2-(trichloromethyl)pyrimidin-5-yl]propan-2-amine |
2138233-98-2 | 95% | 2.5g |
$1931.0 | 2024-05-22 | |
| Enamine | EN300-790231-5.0g |
1-[2-(trichloromethyl)pyrimidin-5-yl]propan-2-amine |
2138233-98-2 | 95% | 5.0g |
$2858.0 | 2024-05-22 | |
| Enamine | EN300-790231-10.0g |
1-[2-(trichloromethyl)pyrimidin-5-yl]propan-2-amine |
2138233-98-2 | 95% | 10.0g |
$4236.0 | 2024-05-22 | |
| Enamine | EN300-790231-1.0g |
1-[2-(trichloromethyl)pyrimidin-5-yl]propan-2-amine |
2138233-98-2 | 95% | 1.0g |
$986.0 | 2024-05-22 |
1-[2-(Trichloromethyl)pyrimidin-5-yl]propan-2-amine Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 1-[2-(Trichloromethyl)pyrimidin-5-yl]propan-2-amine
Introduction to 1-[2-(Trichloromethyl)pyrimidin-5-yl]propan-2-amine (CAS No. 2138233-98-2)
1-[2-(Trichloromethyl)pyrimidin-5-yl]propan-2-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2138233-98-2, has garnered considerable attention due to its potential applications in drug development and molecular research. The structural motif of this molecule, featuring a pyrimidine core linked to a propylamine group, makes it a versatile scaffold for various biochemical interactions.
The compound's molecular structure consists of a pyrimidine ring substituted at the 5-position with a trichloromethyl group and at the 2-position with a propylamine moiety. This arrangement imparts specific electronic and steric properties that are critical for its interaction with biological targets. The trichloromethyl group enhances electrophilicity, making the molecule suitable for further functionalization, while the propylamine side chain contributes to hydrogen bonding capabilities, facilitating binding to proteins and enzymes.
In recent years, there has been a growing interest in pyrimidine derivatives due to their wide range of biological activities. Pyrimidines are fundamental components of nucleic acids, and their derivatives have been extensively explored as pharmacophores in medicinal chemistry. The presence of the pyrimidine ring in 1-[2-(Trichloromethyl)pyrimidin-5-yl]propan-2-amine suggests potential applications in the development of antiviral, anticancer, and antimicrobial agents. The compound's ability to modulate enzyme activity and interact with cellular pathways makes it a promising candidate for further investigation.
Recent studies have highlighted the importance of structural diversity in drug discovery programs. The unique combination of functional groups in 1-[2-(Trichloromethyl)pyrimidin-5-yl]propan-2-amine allows for fine-tuning of its pharmacological properties. For instance, modifications at the trichloromethyl position can alter reactivity and binding affinity, while changes in the propylamine moiety can influence solubility and metabolic stability. Such flexibility is crucial for optimizing drug-like characteristics and improving therapeutic efficacy.
The compound has been investigated in various preclinical models to assess its biological activity. Preliminary findings indicate that it exhibits notable interactions with enzymes involved in cellular signaling pathways. These interactions may lead to effects on processes such as proliferation, differentiation, and apoptosis, which are relevant to several diseases. Additionally, the compound's stability under different conditions makes it suitable for formulation into drug delivery systems, enhancing its potential for clinical applications.
The synthesis of 1-[2-(Trichloromethyl)pyrimidin-5-yl]propan-2-amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions have been particularly useful in constructing the desired molecular framework. The optimization of these synthetic routes is essential for large-scale production and cost-effective manufacturing.
In conclusion, 1-[2-(Trichloromethyl)pyrimidin-5-yl]propan-2-amine represents a valuable asset in pharmaceutical research due to its structural complexity and potential biological activities. Its unique combination of functional groups offers opportunities for designing novel therapeutic agents targeting various diseases. Further studies are warranted to fully elucidate its mechanism of action and explore its therapeutic potential. As research continues to advance, this compound is likely to play a significant role in the development of next-generation pharmaceuticals.
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